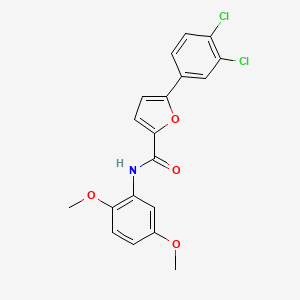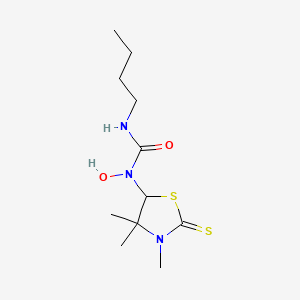![molecular formula C21H26N2O2 B6041346 5-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylpyridine](/img/structure/B6041346.png)
5-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylpyridine, commonly referred to as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia.
Wirkmechanismus
MPEP is a selective antagonist of the 5-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylpyridine receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The activation of 5-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylpyridine has been implicated in various neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia. MPEP binds to the allosteric site of the 5-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylpyridine receptor, which prevents the receptor from being activated by its endogenous ligands, such as glutamate. This results in a decrease in the downstream signaling pathways that are involved in the pathophysiology of the disorders mentioned above.
Biochemical and Physiological Effects
MPEP has been shown to have various biochemical and physiological effects in animal models. In the brain, MPEP reduces the release of glutamate and other neurotransmitters, such as dopamine and norepinephrine. MPEP also reduces the activation of various intracellular signaling pathways, such as the ERK and AKT pathways, which are involved in the pathophysiology of various neurological and psychiatric disorders. In addition, MPEP has been shown to have anti-inflammatory effects in the brain, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
MPEP has several advantages for lab experiments. It is a highly selective antagonist of the 5-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylpyridine receptor, which allows for the specific manipulation of this receptor in animal models. MPEP also has a long half-life in the brain, which allows for sustained antagonism of the 5-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylpyridine receptor. However, MPEP has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer to animals. In addition, MPEP has some off-target effects, such as the inhibition of the adenosine A1 receptor, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
For MPEP research include the development of more potent and selective 5-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylpyridine antagonists, the investigation of the effects of chronic MPEP administration, and the exploration of the potential for MPEP to be used in combination with other drugs for the treatment of various disorders.
Synthesemethoden
MPEP can be synthesized using various methods, including the reaction of 2-methylpyridine with 3-(2-bromoethyl)-1-(3-methoxyphenyl)piperidine, followed by carbonylation with phosgene. Another method involves the reaction of 2-methylpyridine with 3-(2-chloroethyl)-1-(3-methoxyphenyl)piperidine, followed by carbonylation with cyanogen bromide. Both methods have been reported to yield MPEP with high purity and yield.
Wissenschaftliche Forschungsanwendungen
MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. In animal models, MPEP has been shown to reduce anxiety-like behavior, depression-like behavior, and drug-seeking behavior. MPEP has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Eigenschaften
IUPAC Name |
[3-[2-(3-methoxyphenyl)ethyl]piperidin-1-yl]-(6-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-16-8-11-19(14-22-16)21(24)23-12-4-6-18(15-23)10-9-17-5-3-7-20(13-17)25-2/h3,5,7-8,11,13-14,18H,4,6,9-10,12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLMGPMLCOCQSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCCC(C2)CCC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-{[2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethanol](/img/structure/B6041266.png)

![1'-acetyl-3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1,4'-bipiperidine](/img/structure/B6041283.png)
![7-(2,3-dimethoxybenzyl)-2-[3-(2-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6041286.png)
![2-(1-cyclopenten-1-ylcarbonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6041300.png)
![N-[4-(butyrylamino)phenyl]-2,4-dichlorobenzamide](/img/structure/B6041302.png)
![5-[2-(3,9-diazaspiro[5.5]undec-3-yl)-2-oxoethyl]-2-ethyl-6-methyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B6041304.png)
![ethyl [1-({[1-(2-methoxyethyl)-6-oxo-3-piperidinyl]carbonyl}amino)cyclohexyl]acetate](/img/structure/B6041309.png)
![8-(benzylthio)-5-(4-morpholinyl)-1,2,3,4-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-c]isoquinoline](/img/structure/B6041322.png)

![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-bromoaniline](/img/structure/B6041336.png)
![1-cycloheptyl-N-methyl-N-[(5-phenyl-1H-pyrazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6041351.png)

![10,12-dioxatetracyclo[7.2.1.1~3,6~.0~2,7~]tridec-4-en-8-one](/img/structure/B6041371.png)